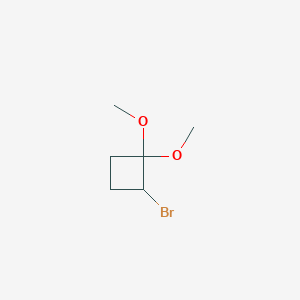
2-Bromo-1,1-dimethoxycyclobutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Bromo-1,1-dimethoxycyclobutane is a chemical compound with the CAS Number: 20121-72-6 . It has a linear formula of C6H11BRO2 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code: 1S/C6H11BrO2/c1-8-6(9-2)4-3-5(6)7/h5H,3-4H2,1-2H3 . The molecular weight is 195.06 .Scientific Research Applications
Metabolic Pathways and Toxicity Studies
- "Metabolic pathways of 4-bromo-2,5-dimethoxyphenethylamine (2C-B)" investigated the metabolism of 2C-B in different species, providing insights into possible toxic effects and metabolic pathways. This study is relevant for understanding the biotransformation of similar brominated compounds in various organisms (Carmo et al., 2005).
Chemical Synthesis and Properties
- Research on "The Thermal [2+2] Cycloaddition of 1-Halo-2-(9-fluorenylidene)ethylene" explored the synthesis of compounds structurally related to 2-Bromo-1,1-dimethoxycyclobutane, shedding light on the chemical properties and reactions of brominated cyclobutanes (Toda, Motomura, & Oshima, 1974).
Pharmacological Applications
- A study titled "Uptake and Excretion of l‐Bromo‐1,2,2‐Trifluorocyclobutane (42M‐9) in Man" focused on the pharmacokinetics and metabolism of a related compound, highlighting its potential as an anesthetic agent and providing insights into its biotransformation (Holaday & Fiserova-Bergerova, 1976).
Organic Chemistry and Novel Syntheses
- Research on "Naphthalenes, isoquinolines, and a benzazocine from zirconocene-copper-mediated coupling" utilized brominated cyclobutene derivatives in synthesizing complex organic molecules. This demonstrates the utility of such compounds in organic synthesis (Ramakrishna & Sharp, 2003).
Analytical Chemistry and Detection
- A study on "In vivo metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in the rat" identified urinary metabolites of a structurally related compound, showing the importance of these compounds in analytical and forensic sciences (Kanamori et al., 2002).
properties
IUPAC Name |
2-bromo-1,1-dimethoxycyclobutane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BrO2/c1-8-6(9-2)4-3-5(6)7/h5H,3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUGDZTYCJVPTDS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCC1Br)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-Chlorophenyl)formamido]propanoic acid](/img/structure/B2376656.png)
![(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone](/img/structure/B2376657.png)

![1-Methyl-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]pyrazole-4-sulfonamide](/img/structure/B2376660.png)
![(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)(4-(pyridin-2-ylmethyl)piperazin-1-yl)methanone](/img/structure/B2376661.png)

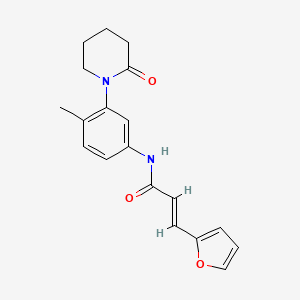
![4-cyano-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide](/img/structure/B2376664.png)
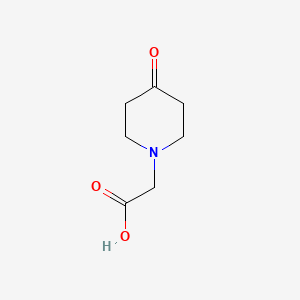
![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2376668.png)
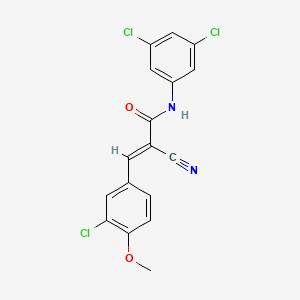

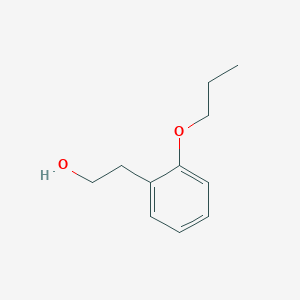
![Methyl 2-[[4-(4-ethoxyphenyl)-5-[[(3-fluorobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2376675.png)